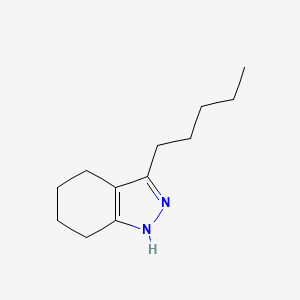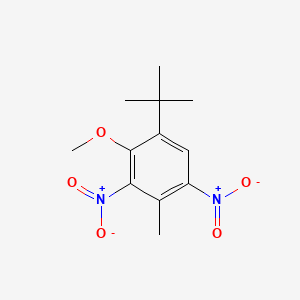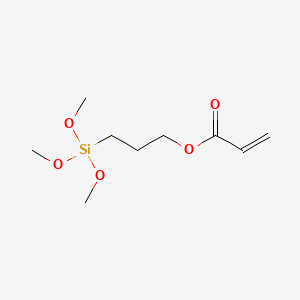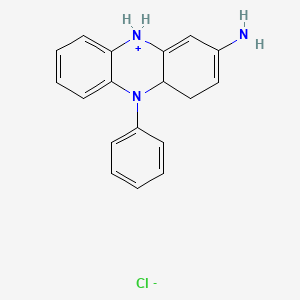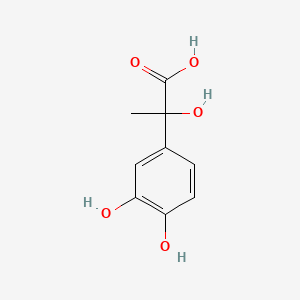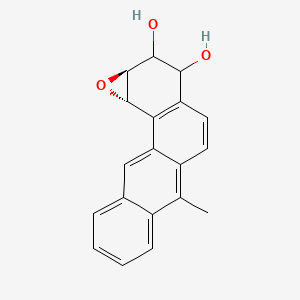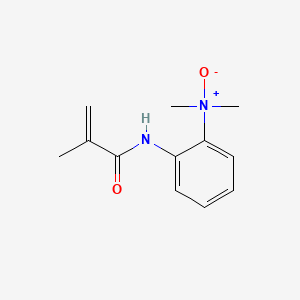
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide is a polymer with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its antimicrobial properties, making it a subject of interest in the development of new materials to combat bacterial infections .
准备方法
The synthesis of N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide involves the polymerization of N,N-dimethylaminophenylene methacrylamide followed by the oxidation of the resulting polymer. The polymerization process typically involves the use of radical initiators under controlled conditions to achieve the desired molecular weight and polymer structure . Industrial production methods may involve large-scale polymerization reactors and continuous processing techniques to ensure consistent quality and yield.
化学反应分析
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce N-oxide functional groups, enhancing its antimicrobial properties.
Substitution: The polymer can undergo substitution reactions with various reagents to modify its chemical structure and properties.
Reduction: The N-oxide groups can be reduced back to the original amine groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide has a wide range of scientific research applications, including:
作用机制
The antimicrobial activity of N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide is primarily due to its ability to disrupt bacterial cell membranes. The N-oxide functional groups interact with the lipid bilayer of bacterial cells, leading to increased membrane permeability and cell lysis . This mechanism of action makes it effective against a wide range of bacterial strains, including antibiotic-resistant species .
相似化合物的比较
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide is unique compared to other antimicrobial polymers due to its specific chemical structure and functional groups. Similar compounds include:
Poly-N,N-dimethylaminophenylene methacrylamide: Lacks the N-oxide functional groups and has different antimicrobial properties.
Poly-N,N-dimethylaminophenylene methacrylamide N-methyl iodide: Contains quaternary ammonium groups instead of N-oxide groups, leading to different antimicrobial mechanisms.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and antimicrobial activity.
属性
CAS 编号 |
81527-00-6 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide |
InChI |
InChI=1S/C12H16N2O2/c1-9(2)12(15)13-10-7-5-6-8-11(10)14(3,4)16/h5-8H,1H2,2-4H3,(H,13,15) |
InChI 键 |
IFADLRALNTXXHG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC1=CC=CC=C1[N+](C)(C)[O-] |
规范 SMILES |
CC(=C)C(=O)NC1=CC=CC=C1[N+](C)(C)[O-] |
Key on ui other cas no. |
81527-00-6 |
同义词 |
DMAPMO poly-N,N-dimethylaminophenylene methacrylamide N-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Dimethylamino)styryl]-n-methylpyridinium](/img/structure/B1222988.png)
![N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-benzofurancarbohydrazide](/img/structure/B1222989.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]benzofuro[3,2-d]pyrimidine](/img/structure/B1222990.png)
![1-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B1222991.png)
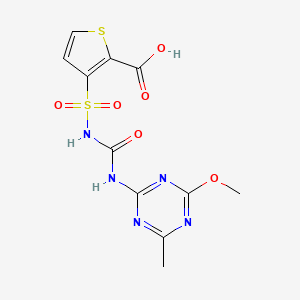
![(E)-3-[3-[(4-chlorobenzoyl)amino]phenyl]prop-2-enoic acid](/img/structure/B1222999.png)
